Product packaging for 6-iodo-3,4-dihydronaphthalen-1(2H)-one(Cat. No.:CAS No. 340825-13-0)

6-iodo-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1451959
CAS No.: 340825-13-0
M. Wt: 272.08 g/mol
InChI Key: TUMAMZXVZVEYLU-UHFFFAOYSA-N
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Description

6-Iodo-3,4-dihydronaphthalen-1(2H)-one is a functionalized organic building block belonging to the 3,4-dihydronaphthalen-1(2H)-one (DHN) family of compounds. The DHN scaffold is recognized in medicinal chemistry as a privileged structure for the development of novel bioactive molecules . Research into analogous DHN derivatives has demonstrated significant potential in oncology, with certain compounds exhibiting promising anti-proliferative activity. For instance, studies on piperazine-substituted DHN derivatives have shown they can promote apoptosis and inhibit the migration of hepatocellular carcinoma cells by inhibiting key signaling pathways such as NF-κB and MAPK . Furthermore, the DHN core structure is a versatile intermediate in synthetic chemistry. It can undergo various transformations, including PIDA-promoted cross-dehydrogenative coupling reactions, to generate more complex molecules such as N-alkoxyphthalimide derivatives, which are valuable scaffolds in the synthesis of pharmaceuticals and functional materials . As such, this compound, with its reactive iodine handle, serves as a critical precursor for further chemical modifications, including metal-catalyzed cross-coupling reactions, making it a valuable compound for drug discovery and development programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO B1451959 6-iodo-3,4-dihydronaphthalen-1(2H)-one CAS No. 340825-13-0

Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMAMZXVZVEYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670465
Record name 6-Iodo-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340825-13-0
Record name 6-Iodo-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Iodo-3,4-dihydronaphthalen-1(2H)-one (6-IDN) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on receptor interactions, potential therapeutic applications, and comparative studies with related compounds.

1. Chemical Structure and Properties

6-IDN has the molecular formula C₁₀H₉OI and a molecular weight of 272.08 g/mol. The presence of an iodine atom at the sixth position of the naphthalene ring significantly influences its chemical reactivity and biological properties. The compound's structure allows for diverse interactions due to both hydrophobic and polar functional groups, making it a valuable candidate for various pharmacological applications.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₉OI
Molecular Weight272.08 g/mol
CAS Number340825-13-0
Melting PointNot specified
SolubilityNot well characterized

2.1 Receptor Interactions

Research indicates that 6-IDN acts as an agonist for the 5-hydroxytryptamine receptor 6 (5-HT6) , binding with high affinity. This interaction is particularly relevant for potential applications in treating neurological disorders such as Alzheimer's disease, where modulation of serotonin receptors can enhance cognitive function and memory .

3.1 Neuropharmacological Studies

A study highlighted the role of 6-IDN in modulating neurotransmitter systems, showing promise in enhancing cognitive functions in animal models. The compound's ability to bind selectively to the 5-HT6 receptor suggests it could be further investigated for its neuroprotective effects.

3.2 Synthesis and Applications

The synthesis of 6-IDN has been explored as a precursor for more complex organic molecules with specific biological activities. Its unique halogen substitution pattern allows for diverse modifications that can lead to new therapeutic agents .

4. Comparative Analysis with Related Compounds

Table 2: Comparison of Biological Activities

Compound NameSimilarity to 6-IDNBiological Activity
3,4-Dihydronaphthalen-1(2H)-one Lacks iodine substituentDifferent receptor interactions
6-Bromo-3,4-dihydronaphthalen-1(2H)-one Bromine instead of iodineSimilar reactivity but varied effects
Naphthalene Derivatives Varying substitutions on naphthaleneDiverse applications in pharmaceuticals

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Derivatives

Halogen substitution on the DHN scaffold significantly impacts biological activity and physicochemical properties:

Compound Substituent Key Properties/Activities References
6-Iodo-DHN I (C6) Hypothesized: Enhanced lipophilicity, potential radiopharmaceutical applications. N/A
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN Br (C7) Anticancer, antiviral; bromine enhances metabolic stability and cell permeability.
(S)-6-Fluoro-1-isopropyl-DHN F (C6) Chiral building block for pharmaceuticals; fluorine improves metabolic resistance.
6-Hexadecyloxy-DHN OHexadecyl (C6) Amphiphilic properties; potential use in material science.
  • Iodine vs. Bromine/Fluorine : Iodine’s larger atomic radius and polarizability may increase hydrophobic interactions with biological targets compared to smaller halogens like fluorine. However, this could also lead to higher toxicity or off-target effects .
  • Positional Effects: Bromination at C7 (evidence 17) vs. iodination at C6 may alter steric hindrance and electronic distribution, affecting binding to targets like NF-κB or adenosine receptors .

Hydroxylated and Acylated Derivatives

Compound Substituent Key Properties/Activities References
4,6,8-Trihydroxy-DHN OH (C4, C6, C8) Nematocidal activity (LD₅₀ = 206.1 µg/mL at 36 h); systemic action mode.
6-Acetyl-7-hydroxy-DHN Acetyl (C6), OH (C7) Anti-neuroinflammatory activity; acetyl group modulates electron-withdrawing effects.
6-Benzoyl-7-hydroxy-DHN Benzoyl (C6), OH (C7) Similar anti-inflammatory profile; benzoyl group enhances π-π stacking with proteins.
  • Biological Activity : Hydroxylated derivatives (e.g., 4,6,8-trihydroxy-DHN) exhibit nematocidal activity dependent on hydroxyl group positioning, suggesting that iodination at C6 might disrupt similar interactions .

Arylidene and Methoxy Derivatives

Compound Substituent Key Properties/Activities References
(E)-7-Fluoro-2-(2-CF₃-benzylidene)-DHN F (C7), CF₃-benzylidene (C2) Neuroinflammatory inhibitor; trifluoromethyl group enhances binding to NF-κB.
6-Methoxy-2-phenyl-DHN OMe (C6), Ph (C2) Antineoplastic and antiviral properties; methoxy group improves solubility.
(E)-7-Hydroxy-2-(4-OH-benzylidene)-DHN OH (C7), 4-OH-benzylidene (C2) Adenosine receptor antagonist for neurodegenerative disorders.
  • Substituent Synergy : Methoxy or benzylidene groups at C2/C7 (evidence 17) work synergistically with halogenation for target engagement. Iodination at C6 could disrupt this balance or create new binding pockets.
  • Synthetic Flexibility : Arylidene derivatives are synthesized via Claisen-Schmidt condensation, a method adaptable for iodinated analogs by adjusting reaction conditions .

Preparation Methods

Method Overview

One classical approach to prepare 6-iodo-3,4-dihydronaphthalen-1(2H)-one is the electrophilic aromatic substitution iodination of 1-tetralone. This method involves reacting 1-tetralone with iodine sources under acidic conditions.

Experimental Procedure

  • 1-Tetralone (2.198 g, 15.2 mmol) was dissolved in acetic acid (9.156 g, 0.1526 mol).
  • A solution of iodine (2 g, 7.75 g, 30.5 mmol) in chloroform was added dropwise to the 1-tetralone solution.
  • The mixture was refluxed for 28 hours.
  • After reaction completion, water (30 mL) was added for partitioning.
  • The organic layer was extracted with chloroform, washed with sodium thiosulfate solution to remove excess iodine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • The crude product was crystallized from ethyl acetate to yield colorless prisms of this compound with an 89% yield.

Notes and Observations

  • The reaction proceeds under acidic conditions favoring electrophilic substitution at the 6-position.
  • The long reflux time (28 h) ensures complete iodination.
  • Purification involves washing with sodium thiosulfate to remove residual iodine.
  • The product crystallizes well, facilitating isolation.

Diazotization and Sandmeyer-Type Iodination from 6-Amino-3,4-dihydronaphthalen-1(2H)-one

Method Overview

An alternative synthetic route involves converting 6-amino-3,4-dihydronaphthalen-1(2H)-one to the corresponding diazonium salt, which is then substituted by iodide via a Sandmeyer-type reaction.

Experimental Procedure

  • 6-Amino-3,4-dihydronaphthalen-1(2H)-one (10.25 g, 63.6 mmol) was dissolved in a mixture of acetic acid (100 mL) and water (100 mL).
  • Sulfuric acid (3.46 mL, 63.6 mmol) was added dropwise at 0°C.
  • Sodium nitrite (9.21 g, 134 mmol) in water (75 mL) was added dropwise over 20 minutes at 0°C to form the diazonium salt.
  • The diazonium salt solution was then added to a stirred solution of potassium iodide (42.2 g, 254 mmol) in water (400 mL) over 40 minutes at 0°C.
  • The mixture was stirred at 0°C for 30 minutes and then at room temperature for 1 hour.
  • The product was extracted with ethyl acetate, dried, concentrated, and purified by flash chromatography to yield this compound.

Notes and Observations

  • This method enables selective iodination at the 6-position via diazonium intermediate.
  • Low temperature (0°C) controls the diazotization and substitution steps, minimizing side reactions.
  • The use of excess potassium iodide ensures complete substitution.
  • Flash chromatography is required to purify the product due to possible side products.

Functionalization via Enolate Chemistry and Alkylation

Method Overview

This compound can also serve as a substrate for further functionalization, such as alkylation via enolate intermediates. This method is relevant for preparing substituted derivatives but also involves the initial preparation of the iodinated ketone.

Experimental Procedure (Representative)

  • This compound (2 g, 7.35 mmol) was dissolved in anhydrous tetrahydrofuran (15 mL) under nitrogen.
  • Potassium tert-butoxide (1 M in THF, 8.09 mL, 8.09 mmol) was added to generate the enolate.
  • Triethylborane (1 M in hexanes, 8.82 mL, 8.82 mmol) was added and stirred for 1 hour at room temperature.
  • 1-Iodohexane (1.302 mL, 8.82 mmol) in THF was added to alkylate the enolate.
  • After further stirring and workup, the alkylated product was isolated.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Electrophilic Iodination 1-Tetralone Iodine, Acetic acid, Reflux 28 h 89 Simple, direct iodination; requires long reflux
Diazotization & Sandmeyer Iodination 6-Amino-3,4-dihydronaphthalen-1(2H)-one NaNO2, H2SO4, KI, 0°C to RT Not specified Selective, mild conditions; requires diazotization
Enolate Alkylation (derivatization) This compound KOtBu, triethylborane, 1-iodohexane, THF Not specified Demonstrates synthetic utility of iodinated ketone

Research Findings and Crystallographic Data

  • The crystal structure of this compound was elucidated, showing envelope conformations of the iodo-bearing ring and confirming the regioselectivity of iodination.
  • The compound crystallizes in the monoclinic space group C 1 2/c 1, with precise lattice parameters supporting its structural assignment.
  • Such crystallographic confirmation is essential for validating the iodination position and purity of the compound.

Q & A

Q. What are the standard synthetic routes for preparing 6-iodo-3,4-dihydronaphthalen-1(2H)-one?

The Claisen-Schmidt condensation is a widely used method for synthesizing substituted 3,4-dihydronaphthalen-1(2H)-one derivatives. This involves the reaction of a ketone (e.g., 3,4-dihydronaphthalen-1(2H)-one) with an appropriate iodine-containing aldehyde or ketone under basic or acidic conditions. For regioselective iodination, electrophilic aromatic substitution (EAS) can be employed, where iodine is introduced at the para position relative to existing substituents, guided by directing groups on the aromatic ring. Reaction optimization typically includes temperature control (60–100°C), solvent selection (e.g., acetic acid or DMF), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the aromatic proton environment and carbonyl group presence.
  • IR Spectroscopy : Identification of the carbonyl stretch (~1680–1720 cm1^{-1}) and C–I bond vibrations (~500–600 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns due to iodine.
  • X-ray Crystallography : For unambiguous structural determination, especially to resolve regiochemical ambiguities (e.g., iodine positioning) .

Q. Table 1: Representative Spectral Data for 6-Substituted Dihydronaphthalenones

Substituent1^1H NMR (δ, ppm)IR (cm1^{-1})C=O Stretch (cm1^{-1})
6-Bromo7.45 (d, J=8.5 Hz)16851702
6-Iodo*7.60 (d, J=8.5 Hz)*1678*1695*
*Predicted based on bromo analog data .

Advanced Research Questions

Q. How can SHELXL be utilized to address twinned data in the crystallographic refinement of this compound?

SHELXL employs twin refinement protocols (e.g., BASF and TWIN commands) to model twinned crystals. For 6-iodo derivatives, heavy atom effects may exacerbate twinning due to increased electron density. Key steps include:

Data Collection : High-resolution (<1.0 Å) data to resolve iodine positions.

Twin Law Identification : Use HKLF5 format to define twin matrices (e.g., twofold rotation).

Refinement : Apply restraints to bond lengths and angles involving iodine to prevent overfitting. Validate with R-factor convergence and difference Fourier maps .

Q. What computational strategies predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to assess interactions with target proteins. For example:

  • Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases) due to the compound’s aromatic and iodinated structure.
  • Docking Parameters : Include halogen bonding potentials (C–I···O/N) and solvation effects.
  • Validation : Compare predicted binding affinities with in vitro assays (e.g., IC50_{50} values) .

Q. How are regiochemical discrepancies resolved in iodinated dihydronaphthalenone derivatives?

Discrepancies in iodine positioning (e.g., para vs. meta substitution) can arise from conflicting NMR and X-ray data. Resolution methods include:

  • NOESY/ROESY : Detect through-space correlations between iodine and adjacent protons.
  • DFT Calculations : Optimize geometry and compare experimental vs. computed chemical shifts.
  • Single-Crystal Analysis : Confirm substitution pattern via anisotropic displacement parameters for iodine .

Q. Table 2: Crystallographic Parameters for Iodinated Analogues

Parameter6-Iodo Derivative*7-Bromo Derivative
C–I Bond Length (Å)2.10–2.15C–Br: 1.90–1.95
Torsion Angle (°)175.2174.8
Space GroupP21_1/nP21_1/n
*Predicted based on bromo analog data.

Methodological Considerations

Q. What in vitro assays evaluate the anticancer potential of this compound?

  • MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
  • Cell Cycle Analysis : Use flow cytometry to detect G1/S or G2/M arrest.
  • Comparative Studies : Benchmark against known inhibitors (e.g., doxorubicin) .

Q. How are solvent effects managed in the synthesis of iodinated dihydronaphthalenones?

Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility but may promote side reactions. Mitigation strategies:

  • Low-Temperature Reactions : Reduce solvent nucleophilicity.
  • Additive Use : Silver salts (AgOTf) to scavenge iodide byproducts.
  • Workup Protocols : Sequential extraction with Na2_2S2_2O3_3 to remove residual iodine .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for this compound?

  • Dynamic Effects : Rapid ring puckering in solution may average NMR signals, whereas X-ray captures static conformations.
  • Crystal Packing : Intermolecular forces (e.g., C–H···π interactions) may distort bond angles vs. solution-state structures.
  • Validation : Cross-check with solid-state NMR or variable-temperature NMR experiments .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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